Copper;sulfurous acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

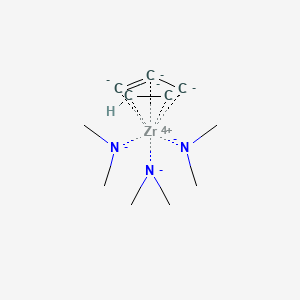

Vue d'ensemble

Description

Copper;sulfurous acid, also known as copper(II) sulfate, is a chemical compound with the formula CuSO₄. It is a blue crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Copper(II) sulfate can be prepared by reacting copper oxide (CuO) with sulfuric acid (H₂SO₄). The reaction is typically carried out by adding copper oxide to dilute sulfuric acid and heating the mixture until the copper oxide dissolves completely. The resulting solution is then evaporated to obtain copper(II) sulfate crystals .

Another method involves the electrochemical process, where copper metal is dissolved in sulfuric acid using an electric current. This method is often used for industrial production of copper(II) sulfate .

Industrial Production Methods

In industrial settings, copper(II) sulfate is produced by the reaction of copper metal with hot, concentrated sulfuric acid. The reaction produces copper(II) sulfate, sulfur dioxide, and water. The reaction is as follows: [ \text{Cu} + 2\text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{SO}_2 + 2\text{H}_2\text{O} ]

Analyse Des Réactions Chimiques

Types of Reactions

Copper(II) sulfate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Copper(II) sulfate can participate in redox reactions where it acts as an oxidizing agent.

Substitution Reactions: It can react with other compounds to form different copper salts.

Common Reagents and Conditions

Oxidation: Copper(II) sulfate can be reduced to copper(I) sulfate using reducing agents like sulfur dioxide.

Substitution: It reacts with sodium hydroxide to form copper(II) hydroxide and sodium sulfate.

Major Products

Copper(II) Hydroxide: Formed when copper(II) sulfate reacts with sodium hydroxide.

Copper(I) Sulfate: Formed through reduction reactions.

Applications De Recherche Scientifique

Copper(II) sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Employed in the preparation of biological samples and as a fungicide in agriculture.

Medicine: Used in the treatment of copper deficiency and as an emetic in cases of poisoning.

Industry: Utilized in electroplating, as a mordant in dyeing, and in the production of other copper compounds

Mécanisme D'action

Copper(II) sulfate exerts its effects through several mechanisms:

Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.

Oxidative Stress: Copper ions can generate reactive oxygen species, leading to oxidative stress in cells.

Protein Binding: Copper ions can bind to proteins, altering their structure and function

Comparaison Avec Des Composés Similaires

Similar Compounds

Copper(I) Sulfate (Cu₂SO₄): Less stable and less commonly used compared to copper(II) sulfate.

Copper(II) Chloride (CuCl₂): Similar in terms of copper content but has different chemical properties and applications.

Copper(II) Nitrate (Cu(NO₃)₂): Used in different industrial processes and has distinct reactivity compared to copper(II) sulfate .

Uniqueness

Copper(II) sulfate is unique due to its high solubility in water, vibrant blue color, and versatility in various chemical reactions. Its ability to act as both an oxidizing agent and a source of copper ions makes it valuable in many scientific and industrial applications.

Propriétés

Formule moléculaire |

CuH2O3S |

|---|---|

Poids moléculaire |

145.63 g/mol |

Nom IUPAC |

copper;sulfurous acid |

InChI |

InChI=1S/Cu.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |

Clé InChI |

ALTRMTOEIDWZHP-UHFFFAOYSA-N |

SMILES canonique |

OS(=O)O.[Cu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)

![1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B12338381.png)

![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)

![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)